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Abstract

This application note provides detailed methodologies for the separation and quantification of
Etravirine in bulk drug and pharmaceutical dosage forms using reversed-phase high-
performance liquid chromatography (RP-HPLC), ultra-performance liquid chromatography
(UPLC), and liquid chromatography-tandem mass spectrometry (LC-MS/MS). The presented
protocols are compiled from validated methods and are suitable for quality control, stability
studies, and pharmacokinetic analysis.

Introduction

Etravirine is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) used
in the treatment of HIV-1 infection.[1] Accurate and robust analytical methods are crucial for its
guantification in various matrices to ensure product quality and support drug development.
Liquid chromatography is the predominant technique for the analysis of Etravirine and its
related substances. This note details several established chromatographic conditions to guide
researchers and drug development professionals in selecting and implementing a suitable
method.

Chromatographic Methods
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A variety of liquid chromatography methods have been successfully developed and validated

for the analysis of Etravirine. These methods differ in terms of the stationary phase, mobile

phase composition, and detection technique, offering flexibility for different analytical needs.

Reversed-Phase High-Performance Liquid
Chromatography (RP-HPLC)

RP-HPLC is a widely used technique for the routine analysis of Etravirine. Isocratic methods

are often employed for their simplicity and robustness.

Table 1: RP-HPLC Conditions for Etravirine Analysis

Parameter Method 1 Method 2 Method 3
Zorbax Eclipse Plus Xselect HSS T3 (150 ]
Universal C18 (150 x
Column C18 (250 x 4.6 mm, 5 X 4.6 mm, 3.5 um)[1]
4.6 mm, 5 um)[4]
um)[2] [3]
Mobile Phase A:
o 0.02M KH2PO4 &
Acetonitrile:10 mM Buffer (pH 4.0);
_ _ 0.003M K2HPO4
) Ammonium Acetate Mobile Phase B:
Mobile Phase o buffer (pH
buffer (pH 4.5) (90:10 Methanol:Acetonitrile: o
3.5):Acetonitrile
vIv) Water (90:5:5 v/v)
] (45:55 viv)
(Gradient)
Flow Rate 1.0 mL/min 1.0 mL/min 1.0 mL/min
Detection UV at 271 nm PDA at 310 nm UV at 285 nm
Column Temp. 27°C Not Specified Not Specified
Injection Vol. Not Specified 10 pL Not Specified
Retention Time ~4.75 min ~15.8 min ~4.55 min

Ultra-Performance Liquid Chromatography (UPLC)

UPLC methods offer faster analysis times and improved resolution. These methods are

particularly useful for stability-indicating assays where the separation of degradation products

is critical.
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Table 2: UPLC Conditions for Etravirine Analysis

Parameter Method 1 Method 2
] YMC's UltraHT Pro C18 (50 x
Column Shimpack ODS-II
3.0 mm, 2.0 yum)
Solution A: 0.04M Ammonium _ _
] Mobile Phase A: 0.1% Formic
, acetate buffer; Solution B: o .
Mobile Phase o acid in water; Mobile Phase B:
Acetonitrile:Methanol (50:50 o ]
) Acetonitrile (Gradient)
v/v) (Gradient)
Flow Rate 0.6 mL/min 0.8 mL/min
Detection UV at 303 nm UV at 250 & 310 nm
Column Temp. Not Specified 40°C
Injection Vol. Not Specified Not Specified
Run Time Not Specified 7.0 min

Liquid Chromatography-Tandem Mass Spectrometry

(LC-MSIMS)

LC-MS/MS methods provide high sensitivity and selectivity, making them ideal for the analysis

of Etravirine in biological matrices such as plasma.

Table 3: LC-MS/MS Conditions for Etravirine Analysis in Rat Plasma
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Parameter Method 1 Method 2

XTerra MS-C18 (50 x 2.1 mm, .
Column Not Specified

3.5 um)

Mobile Phase A: 2 mM

Ammonium acetate with 0.1% ] ] .

) ) o ) 0.1% Formic acid:Acetonitrile
Mobile Phase Formic acid in water; Mobile
) o (45:55 viv)

Phase B: 0.1% Formic acid in

Methanol (Gradient)
Flow Rate 0.3 mL/min 0.3 mL/min
lonization Positive Electrospray (ESI+) Not Specified
Precursor lon (m/z) 435.9 436.1
Product lon (m/z) 163.6 Not Specified

Internal Standard

Itraconazole

Etravirine 15N2, 13C1

Experimental Protocols
Protocol 1: RP-HPLC for Etravirine in Tablet Dosage

Form

This protocol is based on a validated stability-indicating RP-HPLC method.

1. Materials and Reagents

o Etravirine reference standard

o Etravirine tablets

o Acetonitrile (HPLC grade)

e Ammonium acetate (AR grade)

o Water (HPLC grade)

e Ortho-phosphoric acid (for pH adjustment)
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. Chromatographic Conditions
See Table 1, Method 1 for details.
. Preparation of Mobile Phase

Prepare a 10 mM ammonium acetate buffer by dissolving the appropriate amount of
ammonium acetate in HPLC grade water.

Adjust the pH of the buffer to 4.5 using ortho-phosphoric acid.
Mix acetonitrile and the ammonium acetate buffer in a ratio of 90:10 (v/v).
Degas the mobile phase by sonication or vacuum filtration.

. Preparation of Standard Solution

Accurately weigh and dissolve an appropriate amount of Etravirine reference standard in the
mobile phase to obtain a stock solution.

Further dilute the stock solution with the mobile phase to achieve a final concentration within
the linear range of the method.

. Preparation of Sample Solution
Weigh and finely powder not fewer than 20 Etravirine tablets.

Accurately weigh a portion of the powder equivalent to a single dose of Etravirine and
transfer it to a suitable volumetric flask.

Add a portion of the mobile phase, sonicate to dissolve, and then dilute to volume with the
mobile phase.

Filter the solution through a 0.45 pum nylon filter before injection.

. System Suitability
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« Inject the standard solution five times and evaluate the system suitability parameters. The
relative standard deviation (RSD) for the peak area should be less than 2.0%. Tailing factor
and theoretical plates should also be within acceptable limits as per ICH guidelines.

7. Analysis
« Inject the standard and sample solutions into the chromatograph and record the peak areas.

o Calculate the amount of Etravirine in the sample by comparing the peak area of the sample
with that of the standard.

Protocol 2: UPLC for Etravirine and its Impurities

This protocol is designed for the separation of Etravirine from its process-related and
degradation impurities.

1. Materials and Reagents

» Etravirine reference standard and impurity standards

o Acetonitrile (HPLC grade)

o Methanol (HPLC grade)

e Ammonium acetate (AR grade)

o Water (HPLC grade)

2. Chromatographic Conditions

e See Table 2, Method 1 for details.

3. Preparation of Solutions

e Diluent: Prepare a suitable diluent, for example, a mixture of water and acetonitrile.
e Solution A (Aqueous Phase): Prepare a 0.04M ammonium acetate buffer in water.

o Solution B (Organic Phase): Mix acetonitrile and methanol in a 50:50 (v/v) ratio.
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» Standard Stock Solution: Prepare a stock solution of Etravirine (e.g., 1.0 mg/mL) in the
diluent.

» Impurity Stock Solution: Prepare a stock solution containing a mixture of all known impurities
in the diluent.

o Spiked Sample Solution: Prepare a working solution of Etravirine and spike it with known
concentrations of impurities from the stock solutions.

4. Gradient Program

o Atypical gradient program would start with a lower percentage of Solution B, gradually
increasing to elute the impurities and the active ingredient, and then returning to the initial
conditions for column equilibration. An example gradient is: 0/60, 5.10/90, 6.81/90, 7.66/60,
8.51/60 and 10/60 (time (min)/%B).

5. Analysis

« Inject the spiked sample solution to verify the separation and resolution between Etravirine
and all impurities. The resolution should be greater than 2.0 for all adjacent peaks.

Visualization of Experimental Workflow
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Caption: General workflow for the liquid chromatographic analysis of Etravirine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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